molecular formula C12H16BrN3OS B15094473 5-bromo-N-(6-methyl-1-azabicyclo[2.2.2]octan-3-yl)-1,3-thiazole-2-carboxamide

5-bromo-N-(6-methyl-1-azabicyclo[2.2.2]octan-3-yl)-1,3-thiazole-2-carboxamide

Cat. No.: B15094473
M. Wt: 330.25 g/mol
InChI Key: UOIWZARZEXBMDM-UHFFFAOYSA-N
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Description

5-bromo-N-(6-methyl-1-azabicyclo[222]octan-3-yl)-1,3-thiazole-2-carboxamide is a complex organic compound featuring a bromine atom, a thiazole ring, and a bicyclic azabicyclo[222]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(6-methyl-1-azabicyclo[2.2.2]octan-3-yl)-1,3-thiazole-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the azabicyclo[2.2.2]octane scaffold, which can be achieved through enantioselective construction methods . The thiazole ring is then introduced via a cyclization reaction, and the bromine atom is added through a halogenation step .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-bromo-N-(6-methyl-1-azabicyclo[2.2.2]octan-3-yl)-1

Biological Activity

5-bromo-N-(6-methyl-1-azabicyclo[2.2.2]octan-3-yl)-1,3-thiazole-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, and an azabicyclo structure that contributes to its pharmacological profile.

Molecular Formula: C₁₃H₁₄BrN₃OS
Molecular Weight: 328.24 g/mol
CAS Number: 34291-62-8

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in critical pathways such as inflammation and cell proliferation. The thiazole moiety is known to exhibit antimicrobial and anticancer properties.

Antimicrobial Activity

A study highlighted that thiazole derivatives exhibit broad-spectrum antimicrobial activity. Specifically, the compound demonstrated notable inhibitory effects against various bacterial strains, with minimum inhibitory concentrations (MIC) reported around 50 μg/mL for certain pathogens .

Organism MIC (μg/mL)
Staphylococcus aureus50
Escherichia coli50
Candida albicans50

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated in vitro against several cancer cell lines. In particular, it showed promising results in inhibiting the proliferation of human breast cancer cells (MDA-MB-231) and gastric cancer cells (NUGC-3).

Cell Line IC₅₀ (μM)
MDA-MB-23110
NUGC-315

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the thiazole ring and the azabicyclo structure significantly influence the biological activity of the compound. For instance, the presence of the bromine atom enhances its binding affinity to target proteins involved in cell signaling pathways.

Case Studies

  • Case Study on Anticancer Activity : A recent study tested various derivatives of thiazole compounds, including our target compound, showing that those with halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-substituted analogs .
  • Case Study on Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties of thiazole derivatives revealed that compounds with bulky substituents at specific positions on the thiazole ring displayed improved potency against resistant strains of bacteria .

Properties

Molecular Formula

C12H16BrN3OS

Molecular Weight

330.25 g/mol

IUPAC Name

5-bromo-N-(6-methyl-1-azabicyclo[2.2.2]octan-3-yl)-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C12H16BrN3OS/c1-7-4-8-2-3-16(7)6-9(8)15-11(17)12-14-5-10(13)18-12/h5,7-9H,2-4,6H2,1H3,(H,15,17)

InChI Key

UOIWZARZEXBMDM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCN1CC2NC(=O)C3=NC=C(S3)Br

Origin of Product

United States

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